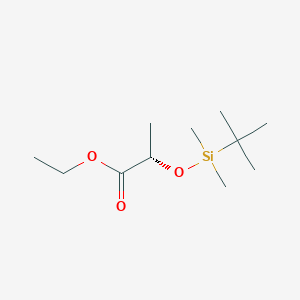

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate

Description

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate (CAS 106513-42-2) is a chiral ester featuring a tert-butyldimethylsilyl (TBS) protecting group. Its molecular formula is C₁₁H₂₄O₃Si, with a molecular weight of 232.39 g/mol . This compound is utilized in organic synthesis as a protected intermediate for alcohols, leveraging the TBS group's stability under basic and mildly acidic conditions. It is cataloged as a rare chemical, with a price of $2,000 per gram (1 g scale) .

Properties

IUPAC Name |

ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-8-13-10(12)9(2)14-15(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBAXFIJEBLKRZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450140 | |

| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106513-42-2 | |

| Record name | Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The standard synthetic approach to Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate involves two main steps:

Step 1: Protection of the Hydroxyl Group

The hydroxyl group of (S)-2-hydroxypropionic acid or its derivatives is protected by reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction typically proceeds under mild conditions (room temperature to 4 °C) in an aprotic solvent like dichloromethane or tetrahydrofuran (THF). The base facilitates the formation of the silyl ether by deprotonating the hydroxyl group, allowing nucleophilic attack on TBDMS-Cl.Step 2: Esterification

The silyl-protected intermediate is then esterified, commonly via reaction with ethyl chloroformate or ethyl (2E)-4-oxo-2-butenoate, to yield the ethyl ester. This step can be conducted under controlled temperatures (0–25 °C) and inert atmosphere (nitrogen) to prevent side reactions.

Detailed Reaction Conditions and Procedure

A representative procedure based on literature synthesis includes:

| Step | Reagents/Conditions | Details |

|---|---|---|

| 1 | TBDMS-Cl, imidazole, CH2Cl2, 0–25 °C | TBDMS-Cl (1.2 equiv), imidazole (1.5 equiv), reaction stirred 15–16 h under N2 |

| 2 | Ethyl chloroformate or ethyl (2E)-4-oxo-2-butenoate, CHCl3, 0–4 °C | Dropwise addition over 15–60 min, reaction stirred 16 h under N2 |

The reaction mixture is typically washed with aqueous solutions (water, saturated NaCl), dried over MgSO4, and concentrated by rotary evaporation. Purification can be achieved by standard chromatographic techniques.

Industrial and Sustainable Methods

Recent advances include the use of flow microreactor systems to perform the silylation and esterification steps continuously. This approach offers:

- Enhanced control over reaction parameters (temperature, mixing)

- Improved yields and selectivity

- Reduced waste and solvent usage

- Scalability for industrial production

Flow chemistry enables the synthesis of this compound with greater sustainability and efficiency compared to batch processes.

Reaction Analysis and Mechanistic Insights

Types of Reactions Involved

| Reaction Type | Description | Common Reagents/Conditions | Major Products |

|---|---|---|---|

| Protection (Silylation) | Formation of silyl ether by nucleophilic substitution at TBDMS-Cl | TBDMS-Cl, imidazole, CH2Cl2/THF, RT | tert-butyldimethylsilyl-protected intermediate |

| Esterification | Formation of ethyl ester from silyl-protected acid intermediate | Ethyl chloroformate or ethyl enoate, CHCl3, 0–4 °C | This compound |

| Oxidation (post-synthesis) | Optional oxidation of silyl ether to silanol or silanone derivatives | m-CPBA or similar oxidants | Silanol/silanone derivatives |

| Reduction (post-synthesis) | Reduction of ester group to alcohol derivatives | LiAlH4, NaBH4 | Corresponding alcohols |

| Substitution | Nucleophilic substitution of silyl ether group | Halides, alkoxides | Substituted silyl ethers |

Mechanistic Notes

- The silylation step proceeds via nucleophilic attack of the deprotonated hydroxyl group on the silicon center of TBDMS-Cl, displacing chloride.

- Esterification occurs through nucleophilic acyl substitution, where the silyl-protected acid intermediate reacts with an activated ethyl ester derivative.

- The chiral center is preserved throughout the process, ensuring enantiomeric purity.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | (S)-2-Hydroxypropionic acid or derivatives |

| Protecting Group Reagent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) |

| Base | Imidazole |

| Solvent | Dichloromethane (CH2Cl2), tetrahydrofuran (THF), chloroform (CHCl3) |

| Temperature | 0 °C to room temperature (20–25 °C) |

| Atmosphere | Nitrogen (inert) |

| Reaction Time | 15–16 hours for silylation; 15–60 minutes for esterification |

| Purification | Aqueous workup, drying over MgSO4, rotary evaporation, chromatography |

| Industrial Scale | Continuous flow microreactor systems for improved efficiency and sustainability |

| Yield | Generally high (specific yields vary by protocol but often >80%) |

Research Findings and Data Highlights

- The use of imidazole as a base provides mild reaction conditions and high selectivity for silyl protection without racemization.

- Flow microreactor synthesis improves reaction control, reduces solvent and reagent consumption, and enhances reproducibility.

- The tert-butyldimethylsilyl group effectively protects the hydroxyl moiety during subsequent synthetic transformations, facilitating multi-step synthesis.

- The chiral integrity of the compound is maintained, which is crucial for applications in asymmetric synthesis and drug development.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate can undergo various chemical reactions, including:

Oxidation: The silyl ether group can be oxidized to form a corresponding silanol or silanone.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Silanol or silanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted silyl ethers.

Scientific Research Applications

Organic Synthesis

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate is widely utilized as a building block in organic chemistry. Its ability to facilitate the synthesis of complex molecules makes it invaluable for researchers engaged in synthetic methodologies.

- Chiral Auxiliary : The compound's chiral nature allows it to be used effectively in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for pharmaceuticals .

Protecting Group

The TBDMS group acts as an effective protecting group for alcohols during multi-step synthesis. This characteristic enhances reaction selectivity and yield by preventing unwanted reactions at alcohol sites while allowing other functional groups to react.

- Selective Reactions : By temporarily masking alcohol functionality, chemists can perform selective reactions on other parts of the molecule without interference .

Drug Development

In medicinal chemistry, this compound serves as an intermediate in the synthesis of various drug candidates. It plays a crucial role in modifying these candidates to improve their solubility and stability.

- Improving Formulations : The compound's properties can enhance the pharmacokinetic profiles of drugs, making them more effective for therapeutic use .

Material Science

This compound can be incorporated into polymer systems to improve properties such as thermal stability and mechanical strength, making it useful in advanced materials applications.

- Polymer Applications : The addition of this compound into polymer matrices can lead to enhanced material performance under various conditions .

Case Study 1: Asymmetric Synthesis

A study highlighted the use of this compound as a chiral auxiliary in the enantioselective synthesis of biologically active compounds. The compound facilitated high yields and selectivity, showcasing its effectiveness in producing desired enantiomers for pharmaceutical applications .

Case Study 2: Drug Modification

Research involving the modification of drug candidates demonstrated that incorporating this compound improved solubility and stability significantly. This modification was crucial for enhancing the bioavailability of certain therapeutic agents .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enables efficient synthesis |

| Chiral Auxiliary | Asymmetric synthesis | Produces enantiomerically pure compounds |

| Protecting Group | Protecting alcohols during reactions | Enhances selectivity and yield |

| Drug Development | Intermediate for drug modification | Improves solubility and stability |

| Material Science | Enhancing polymer properties | Improves thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective transformations at other functional groups. The tert-butyldimethylsilyl group can be removed under acidic or basic conditions, regenerating the free hydroxyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate:

Ethyl (S)-2-(benzyloxy)propionate (CAS 54783-72-1)

Ethyl (S)-2-((methylsulfonyl)oxy)propionate (CAS 58742-64-6)

tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate (CAS 67226-75-9)

Comparative Data Table

Detailed Comparative Analysis

(a) Functional Group and Reactivity

- TBS vs. Benzyl Protection :

The TBS group in this compound offers superior stability compared to the benzyl group in Ethyl (S)-2-(benzyloxy)propionate. While TBS is resistant to hydrolysis under basic conditions, benzyl groups require catalytic hydrogenation (H₂/Pd) for removal, limiting their utility in hydrogen-sensitive reactions . - Mesyl Group Reactivity :

Ethyl (S)-2-((methylsulfonyl)oxy)propionate contains a mesyl (methylsulfonyl) group, a strong electron-withdrawing leaving group. This makes it highly reactive in nucleophilic substitution reactions, contrasting with the inert TBS group in the parent compound .

(b) Steric and Solubility Properties

- Dioxolane-TBS Hybrid: tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate combines a TBS group with a dioxolane ring, enhancing steric protection and solubility in non-polar solvents (e.g., hexane). This dual functionality is advantageous in multi-step syntheses requiring orthogonal protection strategies .

Biological Activity

Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, with the Chemical Abstracts Service (CAS) number 106513-42-2, is a chiral compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. Its molecular formula is C₁₁H₂₄O₃Si, indicating the presence of carbon, hydrogen, oxygen, and silicon atoms. The tert-butyldimethylsilyloxy group enhances its stability and solubility in various organic solvents, making it a valuable intermediate in the synthesis of bioactive molecules .

General Properties

While specific biological activity data for this compound is limited, compounds with similar silyl ether functionalities have been studied for their roles in medicinal chemistry. These compounds often exhibit properties such as:

- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth.

- Antiviral Properties : Some derivatives are explored for their effectiveness against viral infections.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes related to disease pathways .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows it to interact with various biological targets. The presence of the silyl ether group can influence the compound's reactivity and biological interactions. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and biological systems.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(trimethylsilyloxy)propionate | Contains a trimethylsilyl group | More volatile; often used in gas chromatography |

| Ethyl 2-(phenylthio)propionate | Contains a phenylthio group | Exhibits distinct reactivity due to aromatic nature |

| Ethyl 2-(methoxy)propionate | Contains a methoxy group | More polar; used in different synthetic pathways |

This compound is unique due to its specific silyl ether configuration, which provides enhanced stability and solubility compared to other similar compounds .

Synthesis and Application

Recent studies have focused on the synthesis of this compound using sustainable methods such as flow microreactors. These advancements enhance efficiency and reduce waste during the synthesis of tertiary butyl esters.

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that compounds related to this compound can serve as potential transition-state inhibitors. For instance, research on structurally similar compounds has indicated their ability to mimic transition states in enzymatic reactions, which could lead to the development of novel therapeutic agents .

Broader Biological Implications

In broader biological contexts, the compound's structural features suggest potential applications in drug development. For instance, compounds exhibiting silyl ether functionalities have been linked to anticancer activities and could serve as lead structures for developing new anticancer agents .

Q & A

Q. What are the key structural features of ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate, and how do they influence its reactivity?

The compound (CAS 106513-42-2) contains a chiral center at the C2 position, a tert-butyldimethylsilyl (TBDMS) ether group, and an ethyl ester moiety. The TBDMS group enhances steric protection of the hydroxyl group, improving stability against nucleophilic attack and oxidation while increasing solubility in nonpolar solvents . This configuration makes it a versatile intermediate for synthesizing chiral bioactive molecules, such as prostaglandins and β-lactam antibiotics.

Q. What is the standard synthesis protocol for this compound?

A typical synthesis involves:

- Step 1: Protection of (S)-2-hydroxypropionic acid with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or DMAP in anhydrous DMF or THF.

- Step 2: Esterification of the protected acid with ethanol using carbodiimide coupling agents (e.g., DCC) or acid catalysis.

- Step 3: Purification via silica gel chromatography to achieve >95% enantiomeric purity .

Q. How does the solubility profile of this compound compare to its structural analogs?

The TBDMS group confers superior solubility in organic solvents (e.g., dichloromethane, THF) compared to analogs with trimethylsilyl (TMS) or methoxy groups. For example, ethyl 2-(trimethylsilyloxy)propionate is more volatile and less stable under acidic conditions, limiting its utility in multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and sustainability?

Recent advancements include:

- Flow microreactor systems: These reduce reaction times (<1 hour) and improve heat transfer, achieving yields >85% while minimizing solvent waste .

- Enzymatic resolution: Lipases (e.g., CAL-B) can enhance enantioselectivity during esterification, reducing reliance on chiral auxiliaries .

Q. What analytical methods are critical for resolving contradictions in chiral purity data?

Conflicting purity reports often arise from inadequate characterization. Recommended methods:

- Chiral HPLC: Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol gradients (95:5) to confirm ≥99% ee .

- NMR with chiral shift reagents: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] resolves enantiomers in situ .

Q. How does the tert-butyldimethylsilyloxy group influence regioselectivity in nucleophilic substitution reactions?

The bulky TBDMS group directs nucleophiles to attack at the less hindered carbonyl carbon of the ester moiety. For example, in Grignard reactions, methylmagnesium bromide preferentially reacts with the ester carbonyl over the silyl-protected hydroxyl, enabling selective formation of tertiary alcohols .

Q. What are the limitations of current biological activity studies involving this compound?

While silyl ether analogs exhibit antimicrobial and anti-inflammatory properties, specific data for this compound are sparse. Key gaps:

- In vitro assays: Limited testing against kinase targets (e.g., EGFR, CDK2) due to solubility challenges in aqueous buffers.

- Metabolic stability: The TBDMS group may resist hydrolysis in vivo, requiring pro-drug strategies for therapeutic applications .

Methodological Guidance

Q. How to troubleshoot low yields in large-scale syntheses?

Common issues and solutions:

- Moisture sensitivity: Use rigorously dried solvents and inert gas purging to prevent silyl group hydrolysis.

- Byproduct formation: Replace DCC with EDCI/HOBt to minimize urea byproducts during esterification .

Q. What strategies enhance the compound’s stability during long-term storage?

- Store under argon at –20°C in amber vials.

- Avoid acidic or basic contaminants, which catalyze desilylation. Purity checks via FT-IR (absence of –OH stretch at 3200–3600 cm⁻¹) are recommended .

Q. How to design experiments to study its interaction with biomolecules?

- Surface plasmon resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics with proteins like serum albumin.

- Molecular docking: Use software (AutoDock Vina) to predict interactions with enzymatic active sites, guided by the compound’s logP (2.8) and polar surface area (45 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.